

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

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Compound of Interest

Compound Name: 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole

CAS No.: 863001-29-0

Cat. No.: B2934470

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The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of medicinal chemistry.^{[1][2]} This heterocyclic scaffold is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.^{[3][4]} Its rigid, planar structure and rich electronic properties allow for varied modifications, making it an ideal starting point for designing novel therapeutic agents.^[2] Benzothiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.^{[5][6][7]} The drug Riluzole, a 2-aminobenzothiazole derivative used to treat amyotrophic lateral sclerosis (ALS), stands as a prominent example of the scaffold's clinical success and neuroprotective capabilities.^{[1][8]}

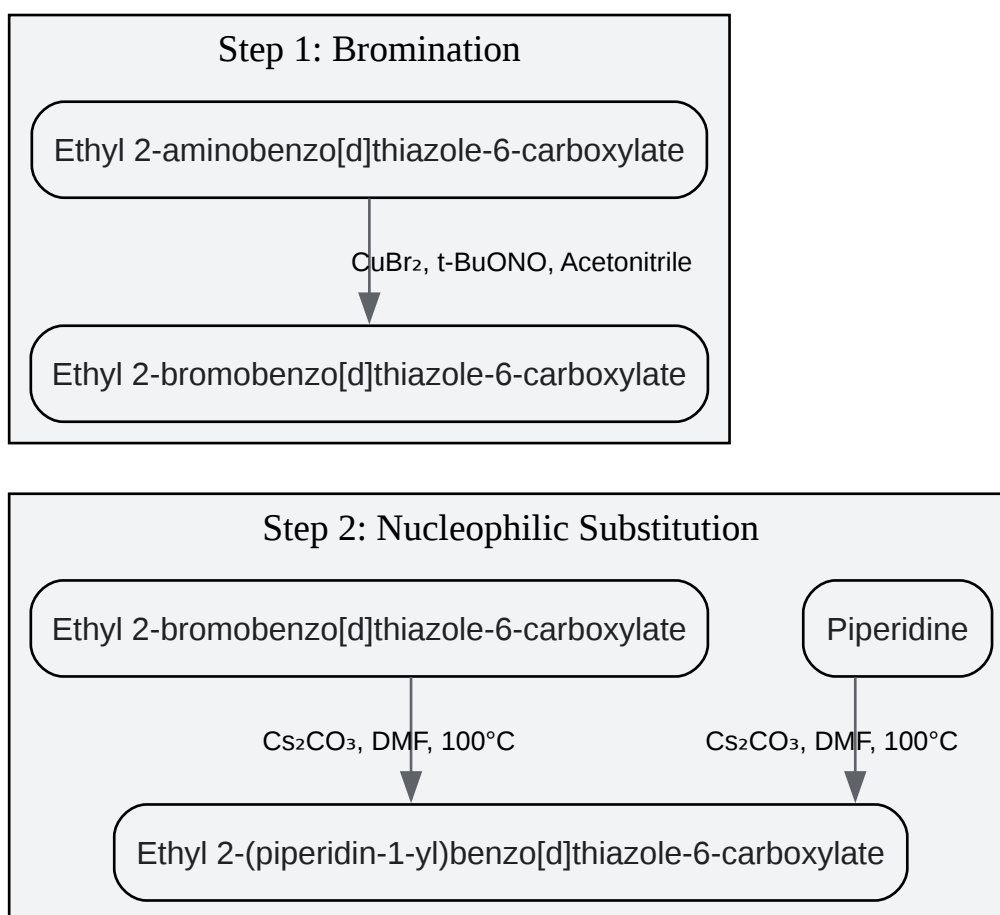
The substitution at the 2-position of the benzothiazole ring is a critical determinant of its biological activity. Introducing a piperidine moiety at this position creates the 2-(piperidin-1-yl)benzo[d]thiazole scaffold. This modification is not merely an arbitrary addition; the piperidine ring, a saturated heterocycle, imparts specific and advantageous physicochemical properties. It often enhances solubility, modulates lipophilicity, and provides a three-dimensional conformation that can facilitate precise interactions within the binding pockets of target

proteins, such as kinases and enzymes.[9] This guide provides a comprehensive exploration of the synthesis, multifaceted applications, and structure-activity relationships of this promising class of compounds.

Synthetic Strategies for 2-(Piperidin-1-yl)benzo[d]thiazole Derivatives

The construction of the 2-(piperidin-1-yl)benzo[d]thiazole core is typically achieved through nucleophilic aromatic substitution. A common and efficient method involves the reaction of a 2-halobenzothiazole intermediate with piperidine.

A representative synthetic workflow is outlined below. The initial step often involves the synthesis of a substituted 2-aminobenzothiazole, which is then converted to a 2-bromobenzothiazole via a Sandmeyer-type reaction using copper(II) bromide and an alkyl nitrite. The subsequent reaction with piperidine, often in the presence of a base, yields the final product.



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Caption: General workflow for synthesizing 2-(piperidin-1-yl)benzothiazoles.

Experimental Protocol: Synthesis of Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate

This protocol is adapted from established synthetic methodologies for similar derivatives.^[10]

Step 1: Synthesis of Ethyl 2-bromobenzo[d]thiazole-6-carboxylate

- To a solution of ethyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in acetonitrile, add copper(II) bromide (1 equivalent).
- Add tert-butyl nitrite (1 equivalent) to the mixture.

- Stir the reaction mixture at room temperature for approximately 16 hours, monitoring progress via Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with 1.5N HCl, water, and brine solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate

- Dissolve the crude ethyl 2-bromobenzo[d]thiazole-6-carboxylate from Step 1 in dimethylformamide (DMF).
- Add cesium carbonate (Cs_2CO_3 , 1.5 equivalents) as a base.
- Add piperidine (1.1 equivalents) to the mixture.
- Heat the reaction mixture to 100°C for 3 hours.
- After cooling to room temperature, purify the product using column chromatography to obtain the final compound.[\[10\]](#)

Therapeutic Applications and Mechanisms of Action

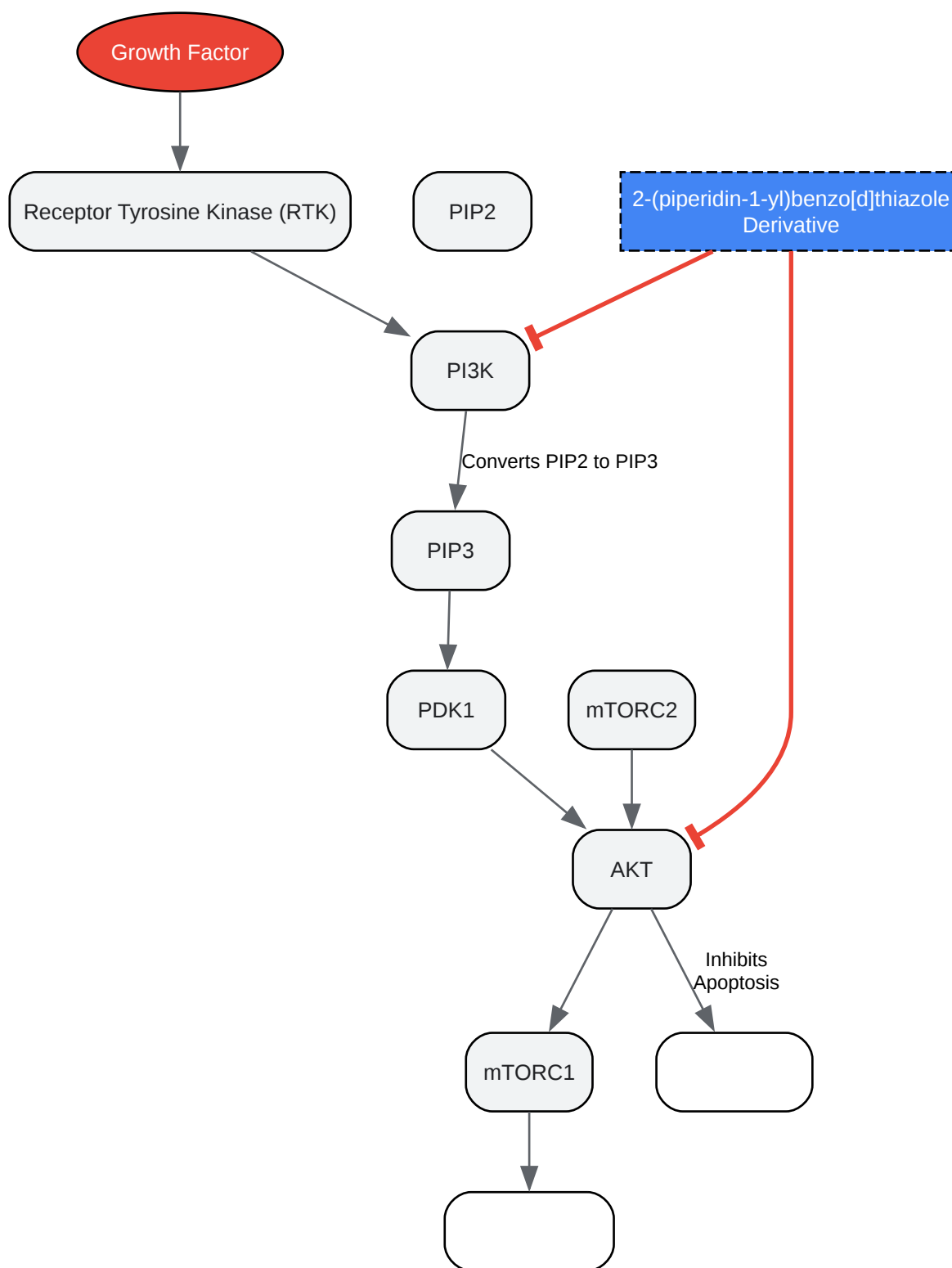
The 2-(piperidin-1-yl)benzo[d]thiazole scaffold has been explored across several key therapeutic areas, demonstrating significant potential due to its ability to modulate critical biological pathways.

Anticancer Activity

Benzothiazole derivatives are a well-established class of anticancer agents, and the inclusion of a piperidine moiety often enhances this activity.[\[11\]](#)[\[12\]](#) These compounds exert their effects by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival signaling, and angiogenesis.

Mechanism of Action: Kinase Inhibition A primary mechanism of action for many benzothiazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3] Derivatives of this scaffold have been designed as inhibitors of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are key players in cell cycle progression and tumor angiogenesis, respectively.[13]

Furthermore, the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell growth and survival, is a common target.[3][4] By inhibiting kinases within this pathway, 2-(piperidin-1-yl)benzo[d]thiazole derivatives can effectively induce apoptosis and halt tumor progression.



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.

Antiproliferative Activity Data The cytotoxic effects of benzothiazole derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Key Insights
Benzothiazole-Thiol Derivative (7e)	A549 (Lung Cancer)	0.044	Potent activity linked to apoptosis induction. [14]
Benzothiazole-Thiol Derivative (7e)	SW620 (Colon Cancer)	0.0043	Demonstrates high potency against colon cancer cells.[12][14]
Benzothiazole-Piperazine (17)	HepG2 (Liver Cancer)	8	Piperazine derivatives show significant activity.[11][12]
2-Aminobenzothiazole-TZD (20)	MCF-7 (Breast Cancer)	8.27	Hybrid molecules show promising inhibitory effects.[1]
2-Aminobenzothiazole-TZD (20)	HCT-116 (Colon Cancer)	7.44	Effective against multiple cancer cell types.[1]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a standard colorimetric method to assess the viability and proliferation of cells.[3][15]

- **Cell Seeding:** Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 μM) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
- **Formazan Solubilization:** Remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC_{50} value.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.^[3] 2-(Piperidin-1-yl)benzo[d]thiazole derivatives have emerged as a promising class of compounds with potent activity against a range of pathogenic bacteria and fungi.^{[16][17]}

Mechanism of Action: DNA Gyrase Inhibition One identified mechanism for the antibacterial action of related heterocyclic compounds is the inhibition of DNA gyrase.^[18] This essential bacterial enzyme is responsible for managing DNA topology during replication. Its inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. This mechanism is attractive as DNA gyrase is absent in humans, offering a selective target.

Antimicrobial Activity Data The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound Class	Microorganism	MIC ($\mu\text{g/mL}$)	Key Insights
2-(Piperazin-1-yl)naphtho-thiazole (PNT)	S. aureus	2.5	Piperazine-containing analogs show strong activity.[18]
2-(Piperazin-1-yl)naphtho-thiazole (PNT)	MRSA	6.7	Effective against methicillin-resistant strains.[18]
6-Benzyloxy-2-aminobenzothiazole (1e)	C. albicans	8	Bulky groups at the 6-position can enhance antifungal activity.[19]
6-Substituted-2-aminobenzothiazole (1o)	C. parapsilosis	4	Demonstrates potent activity against pathogenic yeast.[19]

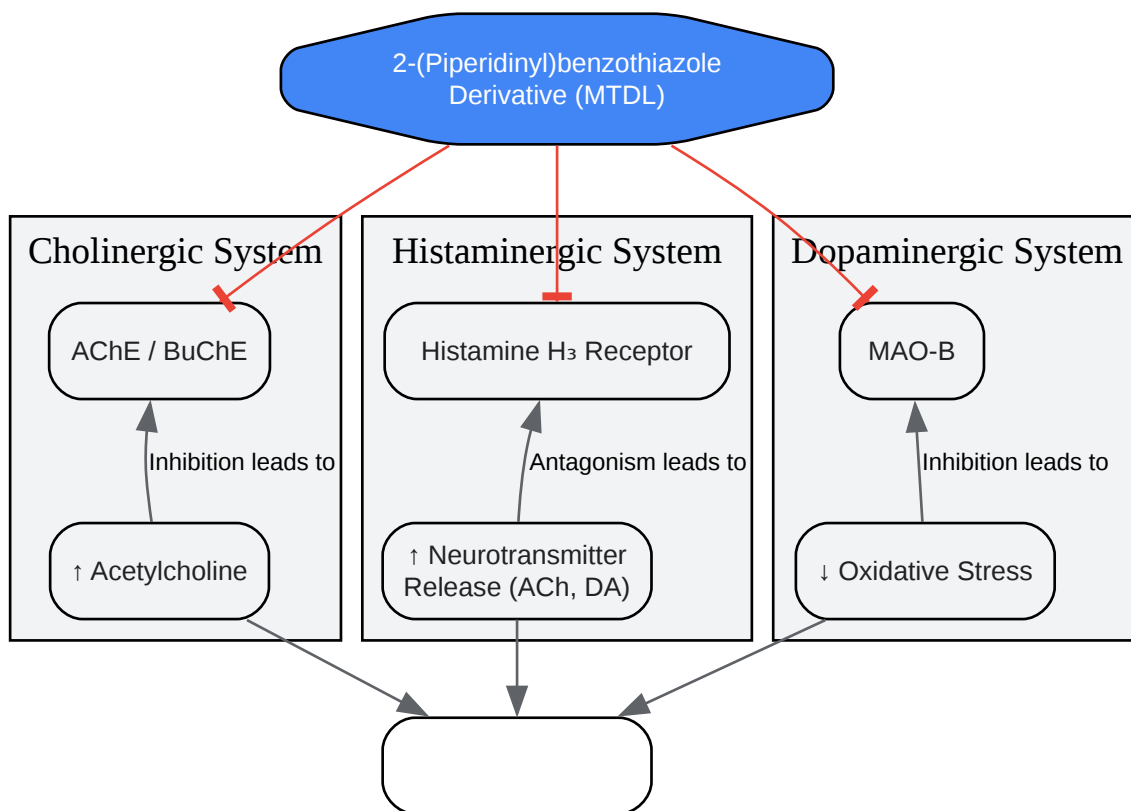
Neuroprotective Applications in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology, including cholinergic deficiency, amyloid-beta ($A\beta$) plaque formation, and oxidative stress.[8] The "one-target, one-molecule" approach has had limited success, leading to the development of Multi-Target-Directed Ligands (MTDLs) that can address multiple pathological pathways simultaneously.[8] The 2-(piperidin-1-yl)benzo[d]thiazole scaffold is well-suited for designing such MTDLs.[9][20]

Mechanism of Action: A Multi-Target Approach Derivatives have been designed to concurrently inhibit key enzymes and modulate receptors involved in AD progression:

- **Cholinesterase Inhibition:** By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[8]
- **Histamine H_3 Receptor (H_3R) Antagonism:** H_3R antagonists can enhance the release of multiple neurotransmitters, including acetylcholine and dopamine, thereby offering pro-cognitive effects.[8]

- Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B, an enzyme that degrades dopamine and contributes to oxidative stress, can be neuroprotective.[8]



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Caption: Multi-target approach of benzothiazole derivatives in Alzheimer's Disease.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(piperidin-1-yl)benzo[d]thiazole scaffold has yielded crucial insights into the relationship between chemical structure and biological activity.

- Substitutions on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole core significantly impact potency.
 - 6-Position: Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -F, -NO₂) at this position have both been shown to enhance anticancer activity, indicating a complex role for electronic effects.[4] Large, bulky groups like benzyloxy can also increase antifungal potency.[19]

- Modifications at the 2-Position:
 - The piperidine ring itself is often crucial. For antibacterial activity against *S. aureus*, analogs containing an N-propyl imidazole moiety attached to the 2-amino group were found to be critical for activity.[17]
 - The choice between a 2-amino and a 2-mercapto group can differentiate activity, with 2-mercapto derivatives often showing better antibacterial effects and 2-amino derivatives favoring antifungal activity.[19]

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